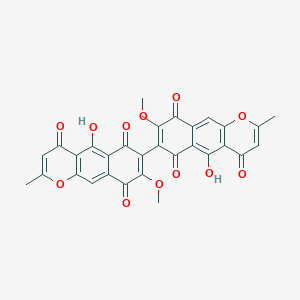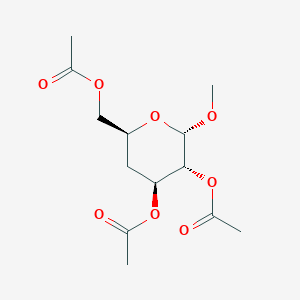
Aurofusarin
Vue d'ensemble
Description
Aurofusarin is a homodimeric naphthoquinone pigment produced by various species of the genus Fusarium, including Fusarium graminearum, Fusarium culmorum, and Fusarium avenaceum . It was first described in 1937 as a golden yellow micro-crystalline pigment, but its chemical structure was not elucidated until 1966 . This compound is often associated with naturally infected wheat and other crops, where it can occur in high levels .
Applications De Recherche Scientifique
Aurofusarin has several scientific research applications across different fields:
Mécanisme D'action
Target of Action
Aurofusarin is a homodimeric naphthoquinone produced by crop molds of the genus Fusarium . It is often associated with naturally infected wheat where the compound can occur in high levels
Mode of Action
It is known that fusarium species produce a range of specific metabolites, many of which have yet unknown biological functions . The mechanism of action of these mycotoxins is often based on the inhibition of protein synthesis in eukaryotes .
Biochemical Pathways
The biosynthesis of this compound involves multiple enzymatic steps encoded by genes often found in gene clusters . The polyketide synthase gene PKS12 is responsible for the synthesis of the pigment this compound . The biosynthetic pathway for this compound is a five-step enzyme-catalyzed process, with Rubrofusarin as an intermediate . This links the biosynthesis of naphthopyrones and naphthoquinones together .
Pharmacokinetics
It is known that the production of this compound can be increased more than threefold in certain conditions, reaching levels of 270 mg/l .
Result of Action
It is known that this compound alters the a and e-vitamin and fatty acid composition in egg yolks of japanese quails .
Action Environment
The production of this compound is influenced by environmental factors. For instance, overexpression of the transcription factor AurR1 results in tripled production of this compound . In addition to the biosynthesis of this compound, several yet undescribed putative naphthoquinone/anthraquinone analogue compounds were observed in the overexpression mutant .
Analyse Biochimique
Biochemical Properties
Aurofusarin interacts with several enzymes and proteins in its biosynthetic pathway. The Fusarium graminearum gene encoding polyketide synthase 12 (PKS12) is heterologously co-expressed with the Aspergillus fumigatus gene encoding phosphopantetheinyl transferase (npgA), resulting in the production of YWA1 . This aromatic heptaketide intermediate is converted into nor-rubrofusarin upon expression of the dehydratase gene aurZ from the this compound gene cluster of F. graminearum .
Cellular Effects
This compound has been shown to inhibit probiotic bacteria, which might shift the gut microbes to a more harmful constitution causing illness and diarrhea . Also, this compound is cytotoxic, genotoxic, and induces oxidative stress in human colon cells .
Molecular Mechanism
The final conversion into rubrofusarin is achieved by expression of the O-methyltransferase encoding gene aurJ, also obtained from the this compound gene cluster . This results in the formation of this compound . AurS is proposed to be a member of an extracellular enzyme complex (GIP1-AurF-AurO-AurS) responsible for converting rubrofusarin into this compound .
Temporal Effects in Laboratory Settings
Overexpression of the transcription factor AurR1 resulted in a significant increase of five of the eleven proteins belonging to the this compound biosynthetic pathway . Further, the production of this compound was increased more than threefold in the overexpression mutant compared to the wild type, reaching levels of 270 mg/L .
Metabolic Pathways
The biosynthesis of this compound involves multiple enzymatic steps and the encoding genes are often found in gene clusters . A five-step enzyme catalyzed pathway for the biosynthesis of this compound has been proposed, with rubrofusarin as an intermediate .
Transport and Distribution
Rubrofusarin, rather than this compound, is pumped across the plasma membrane . This suggests that the transport and distribution of this compound within cells and tissues involve the movement of its precursor, rubrofusarin.
Subcellular Localization
Based on the shared phenotype and predicted subcellular localization, AurS is proposed to be a member of an extracellular enzyme complex (GIP1-AurF-AurO-AurS) responsible for converting rubrofusarin into this compound . This implies that rubrofusarin, rather than this compound, is pumped across the plasma membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aurofusarin is primarily produced by the fungal species Fusarium graminearum through a biosynthetic pathway involving multiple enzymatic steps . The key gene cluster responsible for its production includes PKS12, a polyketide synthase gene, and several other genes encoding enzymes that participate in the biosynthesis of this compound . Overexpression of the transcription factor AurR1 has been shown to significantly increase the production of this compound .
Industrial Production Methods: Industrial production of this compound can be enhanced through genetic engineering techniques. By overexpressing specific genes in the biosynthetic pathway, such as AurR1, the yield of this compound can be increased more than threefold compared to the wild type, reaching levels of 270 mg/L . This approach allows for the efficient production of this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Aurofusarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The compound’s structure, which includes multiple ketone groups, makes it reactive under different conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Aurofusarin is structurally similar to other naphthoquinone compounds, such as rubrofusarin and bikaverin . it is unique in its dimeric structure and specific biosynthetic pathway . The following are some similar compounds:
Rubrofusarin: A monomeric naphthoquinone produced by Fusarium species, serving as an intermediate in the biosynthesis of this compound.
This compound’s uniqueness lies in its dimeric structure and the specific gene cluster responsible for its biosynthesis, which distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
5-hydroxy-7-(5-hydroxy-8-methoxy-2-methyl-4,6,9-trioxobenzo[g]chromen-7-yl)-8-methoxy-2-methylbenzo[g]chromene-4,6,9-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O12/c1-9-5-13(31)19-15(41-9)7-11-17(25(19)35)27(37)21(29(39-3)23(11)33)22-28(38)18-12(24(34)30(22)40-4)8-16-20(26(18)36)14(32)6-10(2)42-16/h5-8,35-36H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWWTKVILIZDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=CC6=C(C(=O)C=C(O6)C)C(=C5C4=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157250 | |
| Record name | Aurofusarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13191-64-5 | |
| Record name | Aurofusarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13191-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurofusarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013191645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurofusarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aurofusarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUROFUSARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG3R23SI1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















